2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological properties and industrial applications. The compound is characterized by the presence of a quinoline ring system substituted with methyl groups and a benzoate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate typically involves the condensation of aniline with acetone in the presence of a catalyst. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid as a catalyst. The reaction mixture is heated to temperatures above 150°C to facilitate the formation of the quinoline ring system .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using heterogeneous catalytic systems. Metal-modified tungstophosphoric acid supported on γ-Al2O3 has been employed as an efficient catalyst for the condensation reaction. This method offers advantages such as higher yields, reduced reaction times, and the use of less harmful solvents .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted benzoate esters .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting lipid peroxidation and modulating the activity of progesterone receptors. The pathways involved include the inhibition of free radical formation and the regulation of hormonal activity .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar pharmacological properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with antioxidant activity.
4-Hydroxy-2-quinolones: Compounds with a similar quinoline ring system but different functional groups.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate is unique due to its specific substitution pattern and the presence of the benzoate ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-7-5-6-8-16(13)19(22)23-15-9-10-18-17(11-15)14(2)12-20(3,4)21-18/h5-12,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCWVWGOQMIFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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